Einecs 301-389-2
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Overview
Description
Einecs 301-389-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 301-389-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in halogenated compounds .
Scientific Research Applications
Einecs 301-389-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the manufacturing of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 301-389-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .
Comparison with Similar Compounds
Einecs 301-389-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. For instance, while this compound may be more reactive under certain conditions, other compounds might exhibit greater stability or different biological activities .
Properties
CAS No. |
94020-94-7 |
---|---|
Molecular Formula |
C27H34N6O12 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H20N4O6.2C5H7NO3/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15;2*7-4-2-1-3(6-4)5(8)9/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27);2*3H,1-2H2,(H,6,7)(H,8,9)/t11-,12+,14-;2*3-/m100/s1 |
InChI Key |
WKHWSMKXOPMDKI-WTZMDINDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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